4-(2,4-Difluorophenyl)oxan-4-amine is an organic compound characterized by a unique structure that combines a difluorophenyl group with a cyclic amine. This compound is relevant in medicinal chemistry and materials science due to its potential biological activities and applications in organic synthesis. The molecular formula for this compound is , and its molecular weight is approximately .
This compound can be classified under several categories:
The synthesis of 4-(2,4-Difluorophenyl)oxan-4-amine typically involves several key steps:
In industrial settings, the production of this compound may involve optimized synthetic routes that enhance yield and reduce costs. Continuous flow reactors and automated systems are often utilized to maintain consistent quality during large-scale production .
The molecular structure of 4-(2,4-Difluorophenyl)oxan-4-amine can be represented using various structural notations:
InChI=1S/C11H13F2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2
C1COCCC1NC2=CC(=CC(=C2)F)F
This indicates the presence of a five-membered oxane ring connected to a difluorophenyl group. The fluorine atoms significantly influence the electronic properties of the molecule, potentially enhancing its reactivity .
4-(2,4-Difluorophenyl)oxan-4-amine can undergo various chemical reactions typical for amines and cyclic compounds:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for compounds like 4-(2,4-Difluorophenyl)oxan-4-amine often involves interactions at the molecular level with biological targets:
Research into specific mechanisms remains ongoing, focusing on how structural features correlate with biological activity .
The melting point and boiling point data are essential for practical applications but require specific experimental determination .
The potential applications of 4-(2,4-Difluorophenyl)oxan-4-amine include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2